4,8-Dimethyl-1,7-naphthyridine

Description

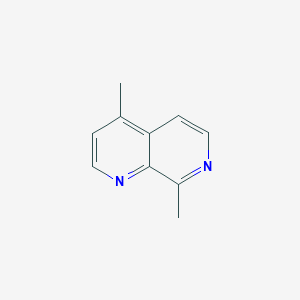

4,8-Dimethyl-1,7-naphthyridine is a bicyclic heteroaromatic compound featuring a 1,7-naphthyridine core substituted with methyl groups at the 4- and 8-positions. The naphthyridine scaffold is a fused bicyclic system containing two nitrogen atoms, which confers unique electronic and steric properties.

Propriétés

IUPAC Name |

4,8-dimethyl-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-3-5-12-10-8(2)11-6-4-9(7)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGCCGZWMJDIMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=C(C2=NC=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492249 | |

| Record name | 4,8-Dimethyl-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61327-61-5 | |

| Record name | 4,8-Dimethyl-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyl-1,7-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by cyclization and methylation steps. The reaction conditions often include the use of solvents like dioxane and catalysts such as selenium dioxide to facilitate the formation of the naphthyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 4,8-Dimethyl-1,7-naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthyridine oxides.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the naphthyridine to its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Naphthyridine oxides.

Reduction: Reduced naphthyridine derivatives.

Substitution: Halogenated, alkylated, or acylated naphthyridine compounds.

Applications De Recherche Scientifique

Biological Activities

4,8-Dimethyl-1,7-naphthyridine and its derivatives have been studied for their diverse biological activities:

- Anticancer Properties : Research has shown that naphthyridine derivatives exhibit promising anticancer activity. For instance, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and others. Compounds with naphthyridine scaffolds have been found to inhibit DNA replication and transcription, leading to suppressed cancer cell growth .

- Antimicrobial Effects : Naphthyridines are also noted for their antibacterial and antifungal properties. They have been evaluated for effectiveness against a range of pathogens, showcasing potential as therapeutic agents in treating infectious diseases .

- Antiparasitic Activity : Specific derivatives have shown efficacy against parasites such as Leishmania spp., which cause visceral leishmaniasis. Studies indicate that these compounds can reduce parasite loads significantly in animal models .

Synthetic Methodologies

The synthesis of this compound typically involves several strategies:

- Condensation Reactions : One common approach is the condensation of appropriate precursors under acidic or basic conditions to form the naphthyridine core. This method allows for the introduction of various substituents at the 1 and 7 positions of the naphthyridine ring, potentially enhancing biological activity.

- Metal-Catalyzed Cross-Coupling : Recent advancements include the use of metal-catalyzed reactions to facilitate the formation of complex naphthyridine derivatives. These methods often yield higher purity and better yields compared to traditional methods .

Pharmaceutical Applications

Given its biological activities, this compound is being explored for various pharmaceutical applications:

- Drug Development : The compound serves as a lead structure for developing new anticancer and antimicrobial agents. Its ability to interact with DNA makes it a candidate for further optimization in drug design .

- Combination Therapies : Due to its diverse mechanism of action, this compound could be utilized in combination therapies to enhance the efficacy of existing treatments against resistant strains of bacteria or cancer cells.

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for applications in OLED technology. Its ability to form thin films can be exploited in developing efficient light-emitting devices .

- Sensors : Naphthyridine derivatives are being investigated as potential sensing materials due to their ability to interact with various analytes through changes in fluorescence or conductivity.

Case Studies

Mécanisme D'action

The mechanism of action of 4,8-Dimethyl-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes such as topoisomerase, which are crucial for DNA replication and repair. These interactions make it a potential candidate for anticancer and antimicrobial therapies .

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying Substituents

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., cyano in compound 51) enhance electrophilicity, favoring interactions with biological targets like kinases . Methyl groups (electron-donating) may improve metabolic stability but reduce polarity.

- Positional Influence : Substitution at C2 (e.g., 2-methyl-tetrahydro derivative) versus C4/C8 alters steric hindrance and electronic density, impacting receptor binding .

- Hydrogenation : Tetrahydro derivatives (e.g., compound in ) exhibit reduced aromaticity, increasing solubility but decreasing planarity critical for π-π stacking in drug-receptor interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Chlorinated Derivatives : Higher melting points (e.g., 122°C for 4-chloro derivative) due to stronger intermolecular forces compared to methylated analogues .

- Tetrahydro Derivatives: Increased solubility in polar solvents (e.g., ethanol) due to saturation of the aromatic ring .

Key Observations :

- Methyl vs. Cyano Substituents: Methyl groups (as in 4,8-dimethyl) may reduce potency compared to cyano-substituted inhibitors but improve bioavailability .

- Isomeric Differences : The 1,8-naphthyridine isomer (4,7-dimethyl) shows antibacterial activity via gyrase inhibition, suggesting positional isomerism critically affects target selectivity .

Q & A

Q. Key considerations :

- Purity of intermediates (monitored via HPLC or LC-MS).

- Steric effects from adjacent substituents may require elevated temperatures (80–120°C) for complete substitution .

How can researchers characterize the purity and structural integrity of this compound?

Q. Methodological steps :

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methyl group positions and aromatic proton environments. For example, methyl protons typically appear as singlets in the range δ 2.3–2.7 ppm .

Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected m/z ~186 for C₁₀H₁₀N₂).

Elemental Analysis : Validate C, H, N composition (e.g., C: 70.5%, H: 6.5%, N: 16.1%).

X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and steric effects .

Q. Common pitfalls :

- Residual solvents in NMR spectra (use deuterated solvents and thorough drying).

- Isomeric byproducts (separated via column chromatography with silica gel) .

What solvents and reaction conditions optimize the stability of this compound?

- Storage : Store as a dihydrochloride salt at 2–8°C in sealed, dry containers to prevent hydrolysis .

- Reaction solvents : Use aprotic solvents (e.g., DMF, THF) for substitution reactions to avoid nucleophilic interference. Polar solvents (e.g., ethanol) are suitable for hydrogenation .

- Stability tests : Monitor degradation via TLC or UV-Vis spectroscopy under varying pH and temperature conditions .

Advanced Research Questions

How do electronic and steric effects of methyl groups influence regioselectivity in further functionalization?

The 4,8-dimethyl substituents exert both steric hindrance and electron-donating effects:

- Steric effects : Methyl groups at positions 4 and 8 hinder electrophilic substitution at adjacent positions (e.g., C3 and C7).

- Electronic effects : Methyl groups activate the ring for nucleophilic attack at electron-deficient positions (e.g., C2 or C6) due to inductive effects .

Q. Experimental design :

- Compare reaction rates of this compound with non-methylated analogs in bromination or nitration reactions.

- Use DFT calculations to map electron density and predict reactive sites .

How can researchers resolve contradictions in reported catalytic efficiencies for hydrogenation reactions?

Conflicting data on hydrogenation yields (e.g., 52% vs. 75% for similar substrates) may arise from:

Q. Data reconciliation strategy :

- Replicate reactions under standardized conditions (see table below).

- Use GC-MS to quantify intermediates and side products.

| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C | 3 | 70 | 78 | |

| PtO₂ | 5 | 80 | 67 |

What in vitro assays are suitable for evaluating the biological activity of this compound?

Based on naphthyridine derivatives with antimicrobial/anticancer activity:

Antimicrobial assays :

- Minimum Inhibitory Concentration (MIC) against S. aureus or E. coli using broth microdilution .

- DNA gyrase inhibition assays to probe mechanism .

Anticancer assays :

Q. Controls required :

- Positive controls (e.g., ciprofloxacin for antimicrobial tests, doxorubicin for cytotoxicity).

- Solvent-only controls to exclude vehicle effects .

How can researchers address discrepancies in reported melting points or solubility data?

Discrepancies may arise from:

- Polymorphism : Different crystal forms (e.g., free base vs. salt) alter physical properties .

- Purity : Impurities (e.g., residual solvents) lower observed melting points.

Q. Resolution steps :

- Recrystallize from ethanol/water mixtures and characterize via DSC.

- Compare solubility in DMSO vs. chloroform; logP calculations can predict trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.